Product packaging for Basic Red 46(Cat. No.:CAS No. 12221-69-1)

Basic Red 46

Cat. No.: B079570
CAS No.: 12221-69-1
M. Wt: 401.3 g/mol
InChI Key: SYHRPJPCZWZVSR-UHFFFAOYSA-M
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Description

Nomenclature and Chemical Classification of Basic Red 46

The precise identification and classification of a chemical compound are fundamental to scientific discourse. This compound is systematically defined by its formal name, registry number, and its classification based on its chemical structure and ionic properties.

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized name for this compound, which is N-benzyl-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;bromide . nih.govalfa-chemistry.com It is cataloged in chemical literature and databases under its unique CAS Registry Number, 12221-69-1 . nih.govcymitquimica.comworlddyevariety.com

IdentifierValue
IUPAC Name N-benzyl-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;bromide nih.govalfa-chemistry.com
CAS Number 12221-69-1 nih.govcymitquimica.comworlddyevariety.com

This compound is classified as a monoazo dye, which means its molecular structure contains one azo group (–N=N–). cymitquimica.comworlddyevariety.com This chromophore is responsible for its intense red color. Furthermore, it is a cationic dye, possessing a net positive charge. cymitquimica.combiosynth.com This charge is due to its quaternary ammonium (B1175870) compound structure, which allows it to readily interact with negatively charged surfaces and fibers. cymitquimica.com Its ionic nature also contributes to its high solubility in water and other polar solvents. ontosight.ai

PropertyDescription
Molecular Formula C₁₈H₂₁BrN₆ nih.govworlddyevariety.comchemicalbook.com
Dye Class Monoazo Dye worlddyevariety.com
Ionic Nature Cationic / Quaternary Ammonium Compound cymitquimica.com
Key Functional Groups Azo Group (–N=N–), Benzyl Group, 1,2,4-Triazolium Ring cymitquimica.com

Azo Dye Characteristics and Cationic Nature

Contextual Significance in Research

The specific chemical attributes of this compound make it a valuable tool in academic and industrial research, particularly as a model for both fundamental and applied studies.

In chemical research, this compound frequently serves as a model compound for the broader class of cationic azo dyes. Its well-defined structure allows researchers to investigate the chemical reactions, degradation pathways, and physicochemical behavior characteristic of this dye family. Studies utilize it to explore processes such as photocatalysis and adsorption, providing insights that can be extrapolated to other, more complex dye molecules. alfa-chemistry.com

The widespread use of dyes like this compound in the textile industry leads to their release into industrial effluents, causing significant water contamination. mdpi.comacademicjournals.org Consequently, a substantial body of research is dedicated to its removal from wastewater. It is used as a target pollutant to test the efficacy of various remediation technologies. academicjournals.org

Research findings on the removal of this compound include:

Adsorption: Studies have demonstrated effective removal through adsorption onto various materials, including activated clay, natural bentonite (B74815), carbon/silica (B1680970) composites, and hardened Portland cement paste. alfa-chemistry.commdpi.comacademicjournals.org The adsorption capacity of a carbon/silica composite was found to increase significantly with temperature, indicating an endothermic process. mdpi.com

Photocatalysis: The degradation of this compound via photocatalysis, often using titanium dioxide (TiO₂) as a catalyst, has been shown to be an effective removal method. The process involves the cleavage of the azo bond through radical attack.

Advanced Oxidation Processes: Non-thermal plasma has also been investigated as an advanced oxidation process, achieving high degradation efficiency in relatively short treatment times.

These studies often include detailed analysis of the kinetics, equilibrium isotherms (such as Langmuir and Freundlich models), and thermodynamics of the removal processes, contributing to the development of more efficient water treatment technologies. mdpi.com

Significance in Biological and Biomedical Research

This compound, a cationic azo dye, has garnered attention in biological and biomedical research primarily for its utility in staining and fluorescence studies. ontosight.aichemicalbook.com Its chemical properties, particularly its positive charge, allow it to interact with negatively charged molecules and structures within biological systems, making it a valuable tool for visualization and analysis.

The primary application of this compound in this field is in biological staining . It is employed in microscopy to stain cellular components, enhancing contrast and aiding in the identification of specific subcellular structures. ontosight.ai The dye's vibrant red color and its ability to bind to cellular components make it effective for visualizing cell nuclei and other structures. ontosight.ai This interaction is largely due to ionic bonding and hydrogen bonding between the dye molecules and functional groups like hydroxyl, carboxyl, and amine groups present in biological substrates.

In addition to its use as a simple stain, this compound is recognized for its fluorescent properties, functioning as a fluorescent dye in various research applications. ontosight.aimedchemexpress.com Although it belongs to the azo dye class, some sources also associate it with rhodamine dyes, known for their strong fluorescence. ontosight.ai This fluorescence allows for more sensitive detection and imaging in techniques like fluorescence microscopy.

A notable area of investigation involves the dye's interaction with nucleic acids. Research has shown that this compound can bind to polymerase chain reaction (PCR) products. biosynth.com While the precise mechanism of this binding is still under investigation, it is thought to occur through adsorption or chemical reactions with the DNA bases. biosynth.com This property suggests potential applications in molecular biology for the detection and analysis of DNA.

Furthermore, studies have explored the cytotoxic effects of this compound on human cell lines, indicating its potential as a subject for toxicological research. Its mutagenic properties have also been observed in bacterial strains such as Salmonella typhimurium, where it has been shown to cause DNA damage. These findings are significant for understanding the potential biological hazards of azo dyes and for developing safety protocols.

The table below summarizes key research findings related to the biological and biomedical applications of this compound.

Research AreaApplication/FindingOrganism/SystemReference
Cellular Biology Staining of cellular structures, particularly cell nuclei.General cell microscopy ontosight.ai
Molecular Biology Binding to PCR products (DNA).In vitro experimental models biosynth.com
Toxicology Induction of cell death (cytotoxicity).Human cell lines
Genotoxicity Induction of mutations and DNA damage.Salmonella typhimurium, Escherichia coli

It is important to note that the research applications of this compound are strictly for laboratory and research purposes and not for personal or veterinary use. medchemexpress.combiosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21BrN6 B079570 Basic Red 46 CAS No. 12221-69-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N6.BrH/c1-22(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-21-18-23(2)14-19-24(18)3;/h4-12,14H,13H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHRPJPCZWZVSR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)CC3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879822
Record name C.I. Basic Red 46
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12221-69-1
Record name Basic Red 46
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12221-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Basic red 46
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012221691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Basic Red 46
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BASIC RED 46
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58KJM7T349
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Degradation and Remediation Technologies for Basic Red 46

Advanced Oxidation Processes (AOPs) for Basic Red 46 Degradation

Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to break down pollutants. psecommunity.orgmdpi.commdpi.com These methods have proven effective in degrading resilient organic compounds like this compound. Technologies such as ozonation and non-thermal plasma reactors are examples of AOPs applied to the degradation of this dye. psecommunity.org For instance, a non-thermal plasma reactor using a corona discharge has demonstrated the ability to degrade 85% of a 50 mg/L solution of this compound within 30 minutes.

Mechanisms of Hydroxyl Radical Attack

The primary mechanism of degradation in many AOPs involves the attack of hydroxyl radicals (•OH) on the dye molecule. The hydroxyl radical is a powerful, non-selective oxidizing agent that can initiate the breakdown of the complex aromatic structure of this compound. researchgate.netrsc.orgmdpi.com The degradation process often begins with the cleavage of the azo bond (–N=N–), which is responsible for the dye's color. This initial attack leads to the formation of various intermediates, such as phenolic compounds, which are then further oxidized, ultimately leading to mineralization into carbon dioxide (CO₂) and water (H₂O).

Photocatalytic Degradation

Photocatalytic degradation is a prominent AOP that utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂), and a light source (like UV or solar light) to generate hydroxyl radicals. tandfonline.comcapes.gov.br This process has been extensively studied for the removal of this compound from aqueous solutions. tandfonline.comcapes.gov.br

Several catalyst systems have been investigated for the photocatalytic degradation of this compound, each with unique properties and efficiencies.

Titanium Dioxide (TiO₂): TiO₂ is a widely used photocatalyst due to its high efficiency, chemical stability, and low cost. tandfonline.comcapes.gov.brnih.gov Studies have shown that TiO₂ nanoparticles, both in suspension and immobilized on supports, can effectively decolorize and mineralize this compound under UV or solar irradiation. tandfonline.comcapes.gov.brnih.gov For example, under UV-C irradiation, TiO₂ nanoparticles have been shown to effectively remove the dye. tandfonline.comcapes.gov.br The addition of an oxidant like periodate (B1199274) (IO₄⁻) can further enhance the degradation process. nih.gov

Zinc Oxide (ZnO): Zinc oxide is another semiconductor photocatalyst that has been successfully employed for the degradation of this compound. ijche.irresearchgate.netresearchgate.net In a batch system under UV light, ZnO nanoparticles have demonstrated significant removal efficiency. ijche.ir The optimal conditions for degradation using ZnO can be influenced by factors such as initial dye concentration, catalyst dose, and pH. ijche.irresearchgate.net

Gold-Titanium Dioxide (Au-TiO₂): Doping TiO₂ with noble metals like gold (Au) can enhance its photocatalytic activity. scispace.comnih.gov The gold nanoparticles can act as electron traps, which promotes the separation of electron-hole pairs generated by light, thereby increasing the efficiency of the photocatalytic process. nih.gov This enhanced charge separation leads to improved degradation rates of organic pollutants. nih.gov

Nitrogen and Sulfur Co-doped Titanium Dioxide (N-S-codoped TiO₂): To improve the absorption of visible light by TiO₂, which primarily absorbs in the UV range, doping with non-metals like nitrogen (N) and sulfur (S) has been explored. researchgate.netresearchgate.netkashanu.ac.iracs.org N-S-codoped TiO₂ has been used as a photocatalyst for the degradation of this compound under visible light irradiation. researchgate.netresearchgate.netkashanu.ac.ir This modification allows for the utilization of a broader spectrum of light, including natural sunlight, making the process more energy-efficient. sci-hub.se

The pH of the solution is a critical parameter that significantly influences the efficiency of the photocatalytic degradation of this compound. tandfonline.comresearchgate.netmdpi.comresearchgate.net The effect of pH is often linked to the surface charge of the photocatalyst and the charge of the dye molecule. This compound is a cationic dye, meaning it carries a positive charge. psecommunity.orgmdpi.com

The point of zero charge (pzc) of the photocatalyst is the pH at which its surface has a net neutral charge. For TiO₂, the pzc is around 6.2-6.8. scispace.com Below this pH, the surface of TiO₂ is positively charged, and above it, the surface is negatively charged. scispace.com For ZnO, the pzc is approximately 9.0. researchgate.net

In the case of this compound, a higher pH generally leads to better degradation efficiency. ijche.irresearchgate.net At a pH above the catalyst's pzc, the negatively charged surface of the catalyst electrostatically attracts the positively charged dye molecules, leading to increased adsorption and subsequent degradation. researchgate.netscispace.com For instance, with a CuAl₂O₄ catalyst, the degradation performance for this compound increased with an augmenting pH, reaching 93% decolorization efficiency at pH 10. researchgate.net Similarly, for ZnO, the maximum removal of this compound was achieved at a pH of 11. ijche.ir Conversely, at a pH below the pzc, the positively charged catalyst surface repels the cationic dye, hindering the degradation process. researchgate.net

Table 1: Influence of pH on this compound Degradation

CatalystOptimal pH for DegradationReason for Enhanced Efficiency
TiO₂Alkaline (e.g., pH 10.82) tandfonline.comAt pH > pzc, the TiO₂ surface is negatively charged, promoting adsorption of the cationic dye. tandfonline.comresearchgate.net
ZnOAlkaline (e.g., pH 11) ijche.irAt pH > pzc, the ZnO surface is negatively charged, enhancing the attraction of the cationic dye. ijche.irresearchgate.net
CuAl₂O₄Alkaline (e.g., pH 10) researchgate.netAt pH > pzc (7.2), the catalyst surface is negative, favoring the adsorption of the cationic dye. researchgate.net
N-S-codoped TiO₂Influenced by pH researchgate.netThe degradation rate is strongly influenced by the reaction pH. researchgate.net

The initial concentration of this compound and the dosage of the photocatalyst are crucial factors affecting the degradation rate.

Catalyst Dose: Increasing the catalyst dose generally enhances the degradation rate up to an optimal value. ijche.irresearchgate.netnaturalspublishing.com A higher catalyst dose provides more active sites for the reaction, leading to a higher rate of degradation. researchgate.net However, beyond a certain point, increasing the catalyst concentration can have a negative effect. researchgate.net This is because at high concentrations, the catalyst particles may agglomerate, which reduces the effective surface area. researchgate.net Additionally, an excessive amount of catalyst can increase the turbidity of the solution, leading to light scattering and reduced light penetration, which in turn lowers the degradation efficiency. researchgate.net For instance, in one study, the optimal dose for ZnO nanoparticles was found to be 1 g/L for the degradation of this compound. ijche.ir

Table 2: Effect of Initial Concentration and Catalyst Dose on this compound Degradation

ParameterGeneral TrendExplanationExample
Initial Dye Concentration Degradation efficiency decreases with increasing concentration. ijche.irresearchgate.netCompetition for active sites and reduced light penetration. researchgate.netijcce.ac.irDegradation with CuAl₂O₄ dropped from 93% at 10 mg/L to 40% at 50 mg/L. researchgate.net
Catalyst Dose Degradation efficiency increases up to an optimal point, then decreases. ijche.irresearchgate.netIncreased active sites up to a point; then agglomeration and light scattering. researchgate.netOptimal ZnO dose for this compound degradation was found to be 1 g/L. ijche.ir

The kinetics of the photocatalytic degradation of this compound are often described by pseudo-first-order kinetics or the Langmuir-Hinshelwood (L-H) model. capes.gov.brnih.govresearchgate.net

Pseudo-First-Order Kinetics: In many cases, the degradation of this compound follows a pseudo-first-order kinetic model. nih.gov This model assumes that the reaction rate is directly proportional to the concentration of the dye. The rate constants (k) can be calculated from the experimental data. For instance, in a study using TiO₂ and periodate, the degradation of this compound followed pseudo-first-order kinetics.

Langmuir-Hinshelwood (L-H) Model: The Langmuir-Hinshelwood model is frequently used to describe the kinetics of heterogeneous photocatalytic reactions. capes.gov.brnih.govresearchgate.net This model relates the degradation rate to the concentration of the dye in the solution and considers the adsorption of the dye onto the catalyst surface. researchgate.net The L-H model has been successfully applied to the photocatalytic decolorization of this compound using TiO₂ nanoparticles. capes.gov.br The model can be used to determine the reaction rate constant (k) and the adsorption equilibrium constant (K).

Mineralization Efficiency and Byproduct Analysis (e.g., CO₂, H₂O, phenolic compounds)

Electrochemical Degradation

Electrochemical degradation is another powerful technique for the treatment of dye-containing wastewater. This method involves the use of an electric current to drive oxidation and reduction reactions that break down the pollutant molecules.

The choice of electrode material is a critical factor that significantly influences the efficiency of the electrochemical degradation process. iwaponline.com Dimensionally Stable Anodes (DSAs), such as iridium dioxide coated on a titanium substrate (IrO₂/Ti), have been extensively studied for the degradation of this compound. researchgate.netresearcher.life These electrodes are favored for their high electrocatalytic activity, chemical stability, and durability. researchgate.netnajah.edu

In one study, a modified DSA meshed IrO₂/Ti electrode was employed for the electrochemical degradation of this compound. researchgate.netresearcher.life The results showed that this electrode material was highly effective in decolorizing the dye solution. researchgate.net The presence of the IrO₂ layer prevents the formation of an insulating titanium oxide layer, ensuring the longevity and sustained activity of the electrode. researchgate.net Other materials like platinum-coated titanium (Pt/Ti) and graphite (B72142) have also been investigated, but the IrO₂/Ti electrode demonstrated superior performance in terms of decolorization efficiency. researchgate.net

Supporting electrolytes are added to the solution to increase its conductivity and facilitate the electrochemical process. The nature of the supporting electrolyte can have a profound impact on the degradation efficiency.

For the electrochemical degradation of this compound, both sodium sulfate (B86663) (Na₂SO₄) and sodium chloride (NaCl) have been used as supporting electrolytes. researchgate.netresearcher.life Studies have shown that the presence of NaCl can significantly enhance the degradation process. unesp.br This is attributed to the in-situ generation of active chlorine species, such as chlorine (Cl₂) and hypochlorite (B82951) (ClO⁻), at the anode, which are powerful oxidizing agents that contribute to the destruction of the dye molecules. unesp.br A study using a mixture of Na₂SO₄ and NaCl as the supporting electrolyte reported enhanced removal of color, Chemical Oxygen Demand (COD), and Total Organic Carbon (TOC) compared to using either electrolyte alone. researchgate.netresearcher.life The optimal concentration of the supporting electrolyte is crucial, as an excess can sometimes lead to a decrease in efficiency. researchgate.net

The efficiency of the electrochemical degradation process is typically evaluated by measuring the removal of color, Chemical Oxygen Demand (COD), and Total Organic Carbon (TOC). COD and TOC are important parameters that indicate the amount of organic pollution in the water.

In the electrochemical treatment of this compound using a modified IrO₂/Ti electrode and a mixture of Na₂SO₄ and NaCl as the supporting electrolyte, high removal efficiencies were achieved. Specifically, the color removal reached 94.9%, while the COD and TOC removal were 65.7% and 76.0%, respectively. researchgate.netresearcher.life These results demonstrate the effectiveness of the electrochemical method in not only decolorizing the wastewater but also in significantly reducing its organic load. researchgate.netresearcher.liferesearchgate.net

Interactive Data Table: Electrochemical Degradation Efficiency of this compound

Parameter Supporting Electrolyte Removal Efficiency (%) Reference
Color Na₂SO₄ and NaCl mixture 94.9 researchgate.netresearcher.life
COD Na₂SO₄ and NaCl mixture 65.7 researchgate.netresearcher.life
TOC Na₂SO₄ and NaCl mixture 76.0 researchgate.netresearcher.life

Understanding the reaction mechanisms involved in the electrochemical degradation of this compound is essential for process optimization. The degradation can occur through direct electron transfer at the anode surface (direct oxidation) or via reaction with electrochemically generated oxidizing species (indirect oxidation).

Cyclic voltammetry (CV) studies have been used to investigate the redox processes occurring at the electrode surface. researchgate.netresearcher.life For this compound, the degradation mechanism has been shown to involve a diffusion-controlled mass transport process followed by the adsorption of degradation products onto the electrode surface. researchgate.netresearcher.life In the presence of chloride ions, indirect oxidation via electro-generated active chlorine species plays a significant role in the degradation process. unesp.br The primary reaction at the anode is the oxidation of water to produce hydroxyl radicals (•OH), which are highly reactive and non-selective oxidants that can attack the dye molecules, leading to their breakdown. x-mol.net

Degradation and Mineralization Efficiency (COD, TOC removal)

Ozonation Processes

Ozonation has emerged as a promising advanced oxidation process for the treatment of textile wastewater containing dyes like this compound. This process involves the use of ozone (O₃), a powerful oxidizing agent, to break down the complex molecular structure of the dye, leading to decolorization and a reduction in chemical oxygen demand (COD).

Degradation in Rotating Packed Beds

The degradation of this compound has been effectively studied using ozonation within a rotating packed bed (RPB). An RPB is a high-gravity device that enhances mass transfer between the gas (ozone) and liquid (dye solution) phases. This intensification of mass transfer is beneficial for the degradation of pollutants like this compound. A key innovation in this area is the concept of liquid detention within the RPB, where a certain level of liquid is intentionally accumulated in the lower section of the bed. researchgate.net This modification leads to a longer residence time for the liquid and increased liquid holdup, which significantly improves the absorption of ozone and, consequently, the degradation of the dye. researchgate.net

Studies have demonstrated that the presence of liquid detention in an RPB can substantially enhance the treatment of this compound. For instance, with 200 mL of liquid detention, the decolorization rate, COD degradation rate, and ozone absorption rate were found to be 34.7%, 62.8%, and 80.0% higher, respectively, compared to operation without liquid detention. researchgate.net

Effect of Ozone Concentration, Liquid Flow Rate, and Gas Flow Rate

The efficiency of this compound degradation through ozonation is influenced by several key operational parameters.

Ozone Concentration: As the concentration of ozone in the gas stream increases, both the decolorization and COD degradation rates of this compound also increase. However, the ozone absorption rate tends to decrease at higher ozone concentrations. For example, at an ozone concentration of 30 mg/L, a decolorization rate of 97.0% and a COD degradation rate of 29.4% were achieved, with an ozone absorption rate of 57.7%.

Liquid Flow Rate: The liquid flow rate has an inverse relationship with the decolorization and COD degradation rates. An increase in the liquid flow rate from 5.0 to 25 L/h resulted in a decrease in the decolorization rate from 100% to 80.9% and the COD degradation rate from 44.9% to 28.4%. This is attributed to the reduced residence time of the dye solution in the RPB, which limits the reaction time with ozone. Conversely, the ozone absorption rate increases with a higher liquid flow rate.

Gas Flow Rate: Increasing the gas flow rate generally enhances the degradation of this compound. When the gas flow rate was increased from 30 L/h to 90 L/h, the decolorization rate rose from 65.4% to 97.0%, and the COD degradation rate increased from 24.0% to 37.0%. However, this also led to a decrease in the ozone absorption rate from 94.0% to 55.8%. scispace.com

The following table summarizes the effects of these parameters on the degradation of this compound.

ParameterEffect on Decolorization RateEffect on COD Degradation RateEffect on Ozone Absorption Rate
Increasing Ozone Concentration IncreasesIncreasesDecreases
Increasing Liquid Flow Rate DecreasesDecreasesIncreases
Increasing Gas Flow Rate IncreasesIncreasesDecreases
Decolorization and COD Degradation Rates

The efficiency of the ozonation process is primarily assessed by the decolorization and Chemical Oxygen Demand (COD) degradation rates. For an initial this compound concentration of 300 mg/L, under specific operating conditions (200 mL liquid detention, 600 rpm rotational speed, 15 L/h liquid flow rate, and 30 mg/L ozone concentration), a decolorization rate of 97.0% and a COD degradation rate of 37.0% can be achieved. scispace.com

The initial concentration of the dye itself also plays a crucial role. As the initial concentration of this compound increases, both the decolorization and COD degradation rates tend to decrease. For example, an increase in the initial concentration from 100 mg/L to 500 mg/L led to a decrease in the decolorization rate from 100% to 85.4% and the COD degradation rate from 50.0% to 27.6%. This is because at higher dye concentrations, the amount of ozone becomes a limiting factor for the complete degradation of the dye molecules. nih.gov

Non-Thermal Plasma Degradation

Non-thermal plasma (NTP), also known as cold plasma, is an advanced oxidation technology that utilizes electrically generated ionized gas to produce a variety of reactive species for the degradation of pollutants. This technology has shown effectiveness in the remediation of wastewater containing dyes like this compound.

Corona Discharge Technology and Reactive Species Generation (e.g., O₃, ·OH)

Corona discharge is a common method for generating non-thermal plasma at atmospheric pressure for water treatment. researchgate.net This process involves applying a high voltage between two electrodes, one of which has a sharp point, creating a region of ionized gas or plasma. When applied to the treatment of this compound solutions, typically in a pin-to-water configuration, the plasma generates a cocktail of highly reactive oxygen and nitrogen species (RONS). cityu.edu.hk

The primary reactive species responsible for the degradation of organic compounds in this process are ozone (O₃) and hydroxyl radicals (·OH). hfcas.ac.cnmdpi.com These species are powerful oxidizing agents that can break down the complex chromophore structure of the azo dye, leading to its decolorization. hfcas.ac.cn The generation of these species is a result of the interaction of high-energy electrons with air and water molecules. hfcas.ac.cn Other reactive species, such as atomic oxygen (O), hydrogen peroxide (H₂O₂), and various nitrogen oxides (NOx), can also be formed and contribute to the degradation process. cityu.edu.hkresearchgate.net

Decolorization Efficiency and pH Dynamics

The application of non-thermal plasma via corona discharge has demonstrated high efficiency in the decolorization of this compound. Research has shown that a corona discharge can achieve an 85% degradation efficiency for a 50 mg/L solution of this compound within a 30-minute treatment time.

A notable characteristic of the non-thermal plasma treatment is its effect on the pH of the solution. During the process, the pH of the dye solution tends to decrease, becoming more acidic. This acidification is primarily due to the formation of nitric and nitrous acids from the reaction of nitrogen oxides (generated by the plasma in the air) with water. For instance, the pH of a solution can drop significantly, for example from an initial pH of 5.8 to 3.3, due to the formation of nitrate (B79036) and nitrite (B80452) ions.

The following table presents a summary of the decolorization efficiency and pH changes during the non-thermal plasma treatment of this compound.

ParameterValue/Observation
Initial Dye Concentration 50 mg/L
Treatment Time 30 minutes
Decolorization Efficiency 85%
Initial pH 5.8
Final pH 3.3
Byproduct Identification

During the degradation of azo dyes like this compound, the cleavage of the aromatic rings can result in the formation of smaller, often more biodegradable molecules. Research has identified the presence of sulfonated aromatics and carboxylic acids as common byproducts in the degradation pathway of dyes with similar structures. beilstein-journals.orgmdpi.com For instance, the photo-Fenton process, an effective AOP, has been shown to break down complex dye molecules into short-chain carboxylic acids. nih.gov The identification of these compounds confirms the breakdown of the original dye molecule. nih.gov

Adsorption Studies for this compound Removal

Adsorption has emerged as a promising and widely studied technique for the removal of dyes from wastewater due to its efficiency and the availability of a wide range of adsorbent materials. mdpi.comnih.gov

Adsorbent Materials and Their Characterization

The effectiveness of the adsorption process is largely dependent on the properties of the adsorbent material used. Researchers have explored both natural and synthetic materials for the removal of this compound.

Low-cost and readily available natural materials have garnered significant attention for dye adsorption.

Clinoptilolite: This natural zeolite has demonstrated its effectiveness as an adsorbent for removing this compound from aqueous solutions. ijcce.ac.ir Its high cation exchange capacity and porous structure make it a suitable candidate for adsorbing cationic dyes. ijcce.ac.irtandfonline.com

Pine Tree Leaves: Studies have shown that pine tree leaves can be utilized as a biosorbent for the removal of this compound. researchgate.net

Zeolite: Natural zeolites, in general, are effective due to their aluminosilicate (B74896) framework, which provides a large surface area and ion exchange capabilities. ijcce.ac.irmdpi.com

Activated Clay: Clay minerals, both in their raw and purified forms, have been investigated for their capacity to adsorb this compound. scispace.com Purification of the clay can lead to an enhanced adsorption capacity. scispace.com

To improve adsorption capacity and efficiency, various synthetic and composite materials have been developed.

Carbon/Silica (B1680970) Composites: Composites made from carbon and silica have been studied for the removal of this compound. mdpi.comnih.gov These materials can exhibit temperature-dependent adsorption capacities. mdpi.comnih.gov

Zeolite/Acrylic Acid Nanocomposites: The synthesis of nanocomposites, such as those combining zeolite with acrylic acid, has been explored for the removal of cationic dyes like this compound. researchgate.netinternationalscholarsjournals.com These materials aim to leverage the properties of both components to enhance adsorption performance. researchgate.net

Natural Adsorbents (e.g., Clinoptilolite, Pine Tree Leaves, Zeolite, Activated Clay)

Adsorption Isotherms and Models

Adsorption isotherms are fundamental to describing the equilibrium relationship between the concentration of the adsorbate in the liquid phase and the amount adsorbed on the solid phase at a constant temperature. Several models are used to analyze experimental data and understand the adsorption mechanism.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. It has been found to be a suitable model for describing the adsorption of this compound on various adsorbents, including carbon/silica composites and purified clay. mdpi.comnih.govscispace.comresearchgate.net The Langmuir model is often indicative of a more homogeneous adsorption process. nih.gov

Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. It has been applied to model the adsorption of this compound, though in some cases, the Langmuir model provides a better fit to the experimental data. mdpi.comnih.govscispace.comresearchgate.net

Dubinin-Radushkevich Isotherm: This model is more general than the Langmuir isotherm and is applied to determine the nature of the adsorption process (physical or chemical) by calculating the mean free energy of adsorption. Studies on this compound adsorption on activated clay have used this model to suggest that the mechanism can be physical adsorption or ion exchange depending on the adsorbent's preparation. scispace.com

The table below summarizes the application of these isotherm models in various studies on this compound adsorption.

Interactive Data Table: Adsorption Isotherm Models for this compound

AdsorbentBest Fit Isotherm Model(s)Reference(s)
Carbon/Silica CompositeLangmuir mdpi.comnih.gov
SawdustLangmuir researchgate.net
Pyrolyzed By-product BiomassLangmuir researchgate.net
Raw and Purified ClayLangmuir, Dubinin-Radushkevich scispace.com

Kinetic Studies of Adsorption

Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent and provide insights into the controlling mechanisms of the adsorption process.

Pseudo-First-Order Model: This model is generally applicable during the initial stages of adsorption and suggests that the rate of adsorption is proportional to the number of unoccupied sites. While tested in several studies, it often provides a less accurate fit to the experimental data for this compound adsorption compared to the pseudo-second-order model. scispace.comresearchgate.net

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. Numerous studies have found that the pseudo-second-order kinetic model best describes the adsorption of this compound onto various adsorbents, including carbon/silica composites, sawdust, and activated clay. mdpi.comnih.govscispace.comresearchgate.netmdpi.com This suggests that the adsorption process is likely controlled by chemisorption. researchgate.net

Intraparticle Diffusion Model: This model is used to identify the diffusion mechanism and rate-controlling steps. The adsorption process can be influenced by external mass transfer and intraparticle diffusion. For this compound adsorption on carbon/silica composites, it was found that external diffusion plays a significant role. mdpi.comnih.gov In other cases, the adsorption process might involve multiple steps, including surface diffusion and pore diffusion. researchgate.net

The following table presents a summary of the kinetic models applied to the adsorption of this compound.

Interactive Data Table: Kinetic Models for this compound Adsorption

AdsorbentBest Fit Kinetic Model(s)Reference(s)
Carbon/Silica CompositePseudo-Second-Order mdpi.comnih.gov
SawdustPseudo-Second-Order researchgate.net
Pyrolyzed By-product BiomassRitchie (a modified second-order model) researchgate.net
Raw and Purified ClayPseudo-Second-Order scispace.com
ClinoptilolitePseudo-Second-Order ijcce.ac.ir

Thermodynamic Parameters (e.g., ΔG°, ΔH°, ΔS°)

The thermodynamic feasibility and the nature of the adsorption process for this compound (BR46) are elucidated by key thermodynamic parameters: Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°).

The spontaneity of the adsorption process is indicated by the value of ΔG°. A negative ΔG° confirms that the adsorption of BR46 is a spontaneous process. nih.govmdpi.com Studies have consistently reported negative ΔG° values for the adsorption of BR46 onto various adsorbents, indicating the feasibility of the process. For instance, the adsorption of BR46 onto a carbon/silica composite and hardened paste of Portland cement was found to be spontaneous. nih.govwikipedia.org

The endothermic or exothermic nature of the adsorption is determined by the enthalpy change (ΔH°). A positive ΔH° value signifies an endothermic process, suggesting that higher temperatures favor adsorption. Conversely, a negative ΔH° indicates an exothermic process, where adsorption is more favorable at lower temperatures. For BR46, studies have reported both endothermic and exothermic behaviors depending on the adsorbent used. For example, the adsorption onto a carbon/silica composite, biochars from bamboo and rice straw, and bentonite (B74815) was found to be endothermic. nih.govflybase.orgsemanticscholar.org In contrast, adsorption onto Moroccan clay and raw pomegranate peels was reported as an exothermic process. guidechem.comjmaterenvironsci.com

The change in randomness at the solid-liquid interface during adsorption is described by the entropy change (ΔS°). A positive ΔS° suggests an increase in disorder at the interface, which can be attributed to the release of water molecules from the adsorbent surface as the dye molecules are adsorbed. A negative ΔS° indicates a decrease in randomness. Studies on BR46 have shown both positive and negative ΔS° values. For instance, a positive entropy change was observed during the adsorption on hardened paste of Portland cement, suggesting increased randomness. wikipedia.org Conversely, a negative entropy change was reported for adsorption on raw pomegranate peels, indicating a more ordered arrangement at the interface. guidechem.com

The following table summarizes the thermodynamic parameters for the adsorption of this compound onto various adsorbents as reported in the literature.

Table 1: Thermodynamic Parameters for this compound Adsorption

Adsorbent ΔG° (kJ/mol) ΔH° (kJ/mol) ΔS° (J/mol·K) Temperature (K) Reference
Carbon/Silica Composite Negative Positive - 293-333 nih.gov
Hardened Paste of Portland Cement Negative +5.452 +0.035 - wikipedia.org
Bamboo Biochar (B500) Negative 8.74-43.25 - 288-308 flybase.org
Rice Straw Biochar (R500) Negative 8.74-43.25 - 288-308 flybase.org
Pinecone Sawdust -2.837 18.898 68.51 - wikipedia.org
Raw Pomegranate Peels Negative Negative Negative - guidechem.com
NH2-Ce-MOF Negative (increasingly with temp) +83.7 +289.32 298-318 americanelements.com
Bentonite Negative Positive - - semanticscholar.org
Moroccan Clay - Negative - 303-333 jmaterenvironsci.com

Influence of Operational Parameters

The efficiency of this compound removal is significantly influenced by several operational parameters, including the initial pH of the solution, the dosage of the adsorbent, the initial concentration of the dye, and the temperature.

Initial pH of Solution

The initial pH of the aqueous solution plays a crucial role in the adsorption of this compound, primarily by affecting the surface charge of the adsorbent and the ionization of the dye molecule. As a cationic dye, BR46 exists as a positively charged ion in solution.

Generally, the adsorption of BR46 is favored at higher pH values. In acidic conditions (low pH), the adsorbent surface tends to be positively charged due to the presence of excess H+ ions. These protons compete with the cationic dye molecules for the active adsorption sites, leading to a lower uptake of BR46. nih.govfishersci.fi

As the pH increases, the adsorbent surface becomes more negatively charged, which enhances the electrostatic attraction between the surface and the positively charged BR46 molecules, resulting in increased adsorption. nih.govflybase.org For instance, studies on adsorbents like carbon/silica composites and biochars from bamboo and rice straw have shown that the adsorption capacity for BR46 increases with an increase in pH. nih.govflybase.org The optimal pH for BR46 removal has been reported to be in the range of 4-10 for a carbon/silica composite and around pH 8 for clinoptilolite. nih.govmdpi.com In some cases, maximum uptake was observed at even higher pH values, such as pH 11 for Cerbera odollam activated carbon. fishersci.fi

However, the effect of pH can also be influenced by the specific type of adsorbent and the potential for hydrolysis of the dye or adsorbent at extreme pH values. wikipedia.org

Adsorbent Dose and Initial Dye Concentration

The adsorbent dose and the initial concentration of this compound are critical parameters that significantly impact the adsorption capacity and removal efficiency.

Adsorbent Dose: An increase in the adsorbent dosage generally leads to a higher percentage of dye removal. This is attributed to the increased availability of active adsorption sites and a larger surface area for the dye molecules to bind to. fishersci.fiwikipedia.org However, the adsorption capacity (the amount of dye adsorbed per unit mass of the adsorbent) may decrease with an increasing adsorbent dose. This can be due to the unsaturation of adsorption sites at higher dosages or the aggregation of adsorbent particles, which reduces the effective surface area. fishersci.be

Initial Dye Concentration: The initial concentration of BR46 in the solution acts as a driving force for the mass transfer of dye molecules from the bulk solution to the adsorbent surface. An increase in the initial dye concentration generally leads to an increase in the adsorption capacity. fishersci.ca This is because a higher concentration gradient enhances the diffusion of dye molecules to the adsorbent surface. nih.gov However, the percentage of dye removal may decrease at higher initial concentrations as the available active sites on the adsorbent become saturated. nih.gov For example, with a carbon/silica composite, a higher initial BR46 concentration required a longer time to reach equilibrium. nih.gov

Temperature Effects on Adsorption Capacity

Temperature is a significant factor that influences the adsorption capacity of various adsorbents for this compound. The effect of temperature reveals whether the adsorption process is endothermic or exothermic.

In many cases, the adsorption of BR46 is an endothermic process, meaning that an increase in temperature leads to a higher adsorption capacity. nih.govwikipedia.orgflybase.org This can be attributed to several factors:

Increased mobility of dye molecules: Higher temperatures increase the kinetic energy of the dye molecules, leading to more frequent collisions with the adsorbent surface. nih.gov

Enhanced diffusion: Temperature can facilitate the diffusion of dye molecules within the porous structure of the adsorbent. nih.gov

Enlargement of pore size: In some adsorbents, an increase in temperature can cause the pores to enlarge, providing more accessible sites for adsorption. wikipedia.org

For instance, the adsorption capacity of a carbon/silica composite for BR46 increased from 41.90 mg/g to 176.10 mg/g as the temperature rose from 293 K to 333 K. nih.govmdpi.com Similarly, the adsorption of BR46 onto biochars derived from bamboo and rice straw was favored at higher temperatures. flybase.org

Conversely, if the adsorption process is exothermic, an increase in temperature will result in a decrease in adsorption capacity. This was observed in the adsorption of BR46 onto Moroccan clay. jmaterenvironsci.com

Electrokinetic Studies and Surface Charge Dynamics

Electrokinetic studies, particularly the measurement of zeta potential and solid surface charge density, provide valuable insights into the surface charge dynamics at the adsorbent-adsorbate interface during the removal of this compound. nih.govmdpi.com The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the surface charge of the adsorbent in the aqueous solution. researchgate.netacs.org

The adsorption of the cationic BR46 dye significantly influences the structure of the electrical double layer at the solid-liquid interface. nih.govmdpi.com The surface charge of the adsorbent is a critical factor. For many adsorbents, the surface is negatively charged at neutral and alkaline pH, which promotes the adsorption of the positively charged BR46 molecules through electrostatic attraction. acs.org

Studies have shown that the adsorption of BR46 can alter the zeta potential of the adsorbent. For instance, the adsorption of the cationic dye onto a negatively charged surface will lead to a decrease in the negative zeta potential, and with sufficient adsorption, can lead to a charge reversal, resulting in a positive zeta potential. nih.govmdpi.com This change in surface charge dynamics confirms the role of electrostatic interactions in the adsorption mechanism.

The electrokinetic results for a carbon and silica-based composite indicated that the adsorption of cationic dye and surfactants influences the structure of the electrical double layer formed at the solid-liquid interface. americanelements.com

Biological Treatment and Bioremediation Approaches

Biological treatment methods, including bioremediation, offer an environmentally friendly and cost-effective alternative for the degradation and removal of this compound from wastewater. These approaches utilize the metabolic activities of microorganisms such as fungi and bacteria to break down the complex dye molecules into simpler, less toxic compounds. ereztech.com

Fungal Degradation: White-rot fungi have demonstrated significant potential for the degradation of BR46. thegoodscentscompany.comnih.gov These fungi produce extracellular ligninolytic enzymes, such as laccase, manganese peroxidase, and lignin (B12514952) peroxidase, which are non-specific and can degrade a wide range of organic pollutants, including synthetic dyes. fishersci.com

Studies have shown that fungi like Trametes versicolor, Pleurotus ostreatus, and Pleurotus pulmonarius can effectively degrade BR46 under solid-state fermentation conditions. thegoodscentscompany.comnih.gov For example, T. versicolor achieved a degradation of 63.0% after 17 days of incubation. thegoodscentscompany.com The efficiency of fungal degradation is influenced by factors such as moisture content, carbon-to-nitrogen ratio, and temperature. thegoodscentscompany.com The mechanism of removal by fungi can involve both biosorption (adsorption of the dye onto the fungal biomass) and biodegradation (enzymatic breakdown of the dye).

Bacterial Degradation: Various bacterial species have also been investigated for their ability to decolorize and degrade this compound. The process of bacterial degradation often involves the initial cleavage of the azo bond (-N=N-) by azoreductase enzymes, which can occur under both anaerobic and aerobic conditions. rmreagents.com

Staphylococcus epidermidis has been shown to decolorize BR46 with an efficiency of 99.6% under optimized conditions of pH 9.0 and 40°C. epa.govnih.gov The degradation of the dye by this bacterium was confirmed by UV-Vis and FTIR analysis, which indicated the breakdown of the dye molecule rather than just adsorption. epa.govnih.gov Another study investigated the bioremediation of BR46 using Pseudomonas sp. isolated from soil, which was able to remove up to 32.76% of the dye. nih.gov The degradation products identified included 2-Methylbutanal, Benzenol, 2-Methyl-5-(1-methylethyl)phenol, and Hexadecanoic acid. nih.gov

The effectiveness of bacterial degradation is dependent on parameters such as pH, temperature, and the availability of carbon and nitrogen sources. rmreagents.comepa.gov

Constructed Wetlands for this compound Treatment

Constructed wetlands (CWs) are considered a sustainable and cost-effective technology for treating wastewater containing dyes. worktribe.comicm.edu.pl These systems utilize natural processes involving wetland vegetation, substrates, and microbial populations to remove pollutants. icm.edu.pl

Studies using experimental wetland ponds have demonstrated the effectiveness of this technology for this compound (BR46) removal. bibliotekanauki.pl Research has shown that simulated shallow pond systems can achieve significant removal of BR46, particularly at low concentrations. bibliotekanauki.plresearchgate.net For instance, vertical-flow constructed wetlands have shown removal efficiencies for BR46 ranging from 68% to 96%. plantarchives.org The performance of these systems is influenced by factors such as hydraulic retention time and the presence of specific plants. worktribe.complantarchives.org The anaerobic and aerobic conditions that can be created within constructed wetlands are crucial for the breakdown of azo dyes and the subsequent degradation of their metabolites. researchgate.net

Role of Aquatic Plants (e.g., Lemna minor) in Dye Removal

The aquatic plant Lemna minor (common duckweed) has been identified as a key component in the phytoremediation of this compound. researchgate.netpreprints.org Lemna minor is advantageous due to its rapid growth, easy adaptation to various aquatic environments, and ability to accumulate contaminants. researchgate.net

Research indicates that wetland ponds containing L. minor significantly outperform those without plants in removing BR46. bibliotekanauki.pl The primary mechanisms for dye removal by L. minor include phytodegradation and phyto-transformation, as well as adsorption and accumulation on or within the plant tissues. d-nb.info Studies have shown that ponds with L. minor can achieve a mean removal efficiency approximately 51% higher than control ponds. bibliotekanauki.pl The phytoremediation potential of L. minor itself has been estimated to be around 13% efficiency. bibliotekanauki.pl Furthermore, it has been observed that only the ponds containing L. minor were capable of completely eliminating the aromatic amines that are formed after the initial decolorization of the dye. worktribe.com

Degradation of Aromatic Amines by Biological Systems

A critical step in the complete remediation of this compound is the degradation of the aromatic amines formed during the initial breakdown of the azo bond. mdpi.comnih.gov While the initial cleavage of the azo bond can occur under anaerobic conditions, the resulting aromatic amines are often more toxic and are primarily degraded under aerobic conditions. mdpi.comijcmas.comwur.nl

Therefore, a sequential anaerobic-aerobic treatment process is often considered the most effective strategy. nih.govijcmas.comwur.nl The initial anaerobic stage facilitates the reductive cleavage of the azo dye, leading to decolorization and the formation of aromatic amines. wur.nl The subsequent aerobic stage is necessary for the mineralization of these aromatic amines, which are resistant to anaerobic degradation. wur.nl Various microorganisms possess the enzymatic machinery, such as laccases and peroxidases, to break down these toxic intermediates. nih.govijcmas.com The combination of these two environments ensures a more complete breakdown of the dye molecule into less harmful substances. nih.gov

Comparison with Other Dyes in Mixed Effluents

The efficiency of this compound removal can be affected when it is present in a mixture with other dyes. Research on mixed effluents containing BR46 and other dyes, such as Reactive Blue 198 (RB198), has been conducted to understand these interactions. d-nb.info

Below is a table summarizing the removal efficiency of different dye mixtures containing this compound (BR46) and Reactive Blue 198 (RB198) in planted ponds.

Mixture Composition (Total Concentration 10 mg/L)Removal Efficiency (%)
8 mg/L BR46 + 2 mg/L RB198~53
5 mg/L BR46 + 5 mg/L RB198~41
2 mg/L BR46 + 8 mg/L RB198~26

Reductive Cleavage of this compound

Reductive cleavage is a key process in the degradation of azo dyes like this compound. This process involves the breaking of the characteristic azo bond (-N=N-), which is responsible for the dye's color.

Agents for Azo Bond Cleavage (e.g., Sodium Dithionite (B78146), Zinc in Acidic Media)

The azo bond in this compound is susceptible to cleavage by various reducing agents. Chemical agents such as sodium dithionite (Na₂S₂O₄) and zinc (Zn) in an acidic medium are effective in this regard.

Sodium dithionite is a strong reducing agent that can be used to chemically reduce azo dyes, leading to the formation of primary aromatic amines. coe.intcanada.ca This method is often employed in laboratory settings to simulate the reductive breakdown of these dyes. coe.int Similarly, zinc metal in an acidic environment can also serve as a reducing agent to achieve the cleavage of the azo linkage. In biological systems, this reductive cleavage is catalyzed by enzymes called azoreductases under anaerobic conditions. mdpi.comijcmas.com

Formation of Aromatic Amine Metabolites and Their Toxicity

The reductive cleavage of the azo bond in this compound results in the formation of aromatic amine metabolites. mdpi.com Specifically, the breakdown of this compound can produce metabolites such as N-methyl-N-benzylaniline and derivatives of 5-amino-1,2,4-triazole.

These aromatic amines are often colorless but can be more toxic, mutagenic, and carcinogenic than the parent dye molecule. researchgate.netnih.govd-nb.info The toxicity of these breakdown products poses a significant environmental and health risk. researchgate.netresearchgate.net For example, aromatic amines are known to be potential human carcinogens, with some studies linking exposure to an increased risk of bladder cancer. mst.dk The formation of these toxic metabolites underscores the importance of complete degradation, typically requiring a subsequent aerobic treatment step to mineralize the amines into simpler, non-toxic compounds like CO₂ and H₂O. nih.gov

Toxicological and Ecotoxicological Studies of Basic Red 46

Mammalian Toxicology and Health Effects

Cytotoxicity in Human Cell Lines

Studies have demonstrated that Basic Red 46 exhibits significant cytotoxic effects on human cell lines. Exposure to the dye has been shown to lead to considerable cell death, highlighting its potential as a hazardous substance in industrial settings. The cationic nature of this compound allows it to interact with negatively charged cellular components, which may contribute to its cytotoxic activity.

Mutagenicity Studies (e.g., Salmonella typhimurium, Escherichia coli)

Research has indicated that this compound possesses mutagenic properties. It has been found to cause mutations in Salmonella typhimurium and induce DNA damage in Escherichia coli. These findings suggest that the dye may pose a risk to the integrity of genetic material in living organisms. The standard Ames test, which utilizes Salmonella typhimurium strains, is a widely used method for detecting mutagenic compounds. re-place.beasm.org

Genotoxicity and DNA Damage in Organisms

This compound has been observed to cause genotoxicity and DNA damage in various organisms. Azo dyes, as a class of compounds, have been shown to have carcinogenic, mutagenic, and teratogenic effects, either directly or through their metabolites, which can include carcinogenic amines. researchgate.net The genotoxic potential of azo dyes is a significant concern for both human health and ecosystems. researchgate.netmdpi.com The comet assay is a sensitive method used to detect DNA damage in individual cells and has been employed to assess the genotoxicity of various substances, including textile dye effluents in fish. researchgate.net

Carcinogenicity Potential

While specific carcinogenicity studies on this compound are not extensively detailed in the provided search results, its classification as an azo dye raises concerns. researchgate.net Azo compounds can be metabolized to aromatic amines, some of which are known carcinogens. researchgate.net The International Agency for Research on Cancer (IARC) evaluates the carcinogenicity of various substances, and some azo dyes have been classified as potential carcinogens. iarc.fr However, the safety data sheet for this compound states that it is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA. cncolorchem.com

Skin Sensitization and Allergic Reactions

This compound is a known contact allergen and has been identified as a cause of allergic contact dermatitis. vanderbend.nlnih.gov It has been reported to cause skin sensitization in some individuals, particularly in the context of textile dye dermatitis. nih.govchemicalbook.com Patch testing has confirmed positive allergic reactions to this compound in patients with textile-related skin issues. nih.gov This monoazoic textile dye has been noted as a frequent allergen in acrylic socks and has caused contact dermatitis in textile industry workers. chemicalbook.com

Inhalation and Ingestion Effects

Inhalation of this compound dust may cause irritation to the respiratory tract. cncolorchem.com Ingestion of the dye is considered harmful and can lead to gastrointestinal irritation, with symptoms such as nausea, vomiting, and diarrhea. cncolorchem.com The GHS classification for this compound includes a warning for being harmful if swallowed. nih.gov

Interactive Data Table: Toxicological Profile of this compound

Toxicological Endpoint Organism/Test System Observed Effect
CytotoxicityHuman Cell LinesSignificant cell death
MutagenicitySalmonella typhimuriumInduces mutations
MutagenicityEscherichia coliInduces DNA damage
GenotoxicityVarious OrganismsDNA damage observed
Skin SensitizationHumansAllergic contact dermatitis nih.govchemicalbook.com
Inhalation ToxicityHumansMay cause respiratory tract irritation cncolorchem.com
Ingestion ToxicityHumansHarmful if swallowed, gastrointestinal irritation cncolorchem.com

Environmental Ecotoxicity

The release of the synthetic azo dye this compound into the environment poses significant ecotoxicological challenges. Its chemical stability and intended persistence for industrial applications translate to a problematic presence in aquatic ecosystems, affecting organisms, water quality, and proving resistant to natural breakdown processes.

Impact on Aquatic Organisms and Bioaccumulation Potential

This compound is classified as harmful and toxic to aquatic life, with long-lasting effects. chemicalbook.comnih.gov Its presence in water bodies has a discernible negative impact on a range of organisms, from microorganisms and algae to higher life forms.

The primary producers in aquatic food webs are particularly vulnerable. The dye inhibits the growth of aquatic plants like the common duckweed (Lemna minor) and algae. nih.govnih.govtypeset.io Studies have shown that dye mixtures containing this compound can halt the growth of L. minor. nih.gov The ingestion of such dyes by fish can lead to the metabolic conversion of these substances into potentially hazardous intermediates within their systems. mdpi.com Furthermore, the accumulation of dyes in the food chain is a significant concern. mdpi.com

While the dye impacts aquatic life, some organisms have been studied for their potential in bioremediation. The algae Spirogyra species has been observed to biosorb this compound at a rate of 12.2 mg of dye per gram of biomass. typeset.io Similarly, Lemna minor has demonstrated the ability to remove the dye from water, although the efficiency varies significantly with environmental conditions.

Table 1: Removal of this compound by Aquatic Plants
OrganismConcentrationConditionsRemoval / Degradation EfficiencySource
Lemna minor10 mg/LShort-term study~85% nih.gov
Lemna minor10 mg/LLong-term study64% nih.gov
Lemna minor5 mg/LIndoor / Controlled69% nih.gov
Lemna minor5 mg/LOutdoor / Semi-natural43% nih.gov

Regarding its potential to bioaccumulate—the process where a substance builds up in an organism because it is absorbed faster than it is lost wikipedia.org—specific data for this compound is notably limited. Safety data sheets for the compound often state that there is no data available on its bioaccumulative potential. chemicalbook.commedchemexpress.com Bioaccumulation is a critical concern for persistent chemical pollutants, as it can lead to the biomagnification of toxins through the food chain, affecting organisms at higher trophic levels. service.gov.uk

Effects on Water Quality (e.g., reoxygenation capacity, sunlight penetration)

The discharge of this compound into aquatic environments significantly degrades water quality. As a potent coloring agent, one of its most immediate effects is the reduction of sunlight penetration through the water column. mdpi.comcsuohio.edunih.gov This light attenuation directly inhibits the photosynthetic activity of aquatic plants and algae, disrupting the primary productivity that underpins the entire ecosystem. typeset.ioresearchgate.netajol.info

Furthermore, the presence of a dye layer on the water's surface obstructs the natural reoxygenation process, leading to a decrease in dissolved oxygen (DO) levels. typeset.iocsuohio.eduresearchgate.net Lower DO concentrations can create hypoxic conditions that are detrimental to fish and other aquatic fauna. Dye effluents are also associated with an increase in Chemical Oxygen Demand (COD) and Biochemical Oxygen Demand (BOD), which are indicators of a high degree of pollution. typeset.iocsuohio.edu

Studies have also monitored other physicochemical parameters. The process of degrading the dye can sharply increase the acidity of the water. researchgate.net Experiments comparing controlled and semi-natural pond systems for treating wastewater containing this compound have provided insights into its effects on various water quality metrics.

Table 2: Impact of this compound on Water Quality Parameters in Experimental Ponds nih.govresearchgate.net
ParameterObservationSource
TurbidityPlanted ponds with BR46 showed significantly lower turbidity under controlled (indoor) conditions compared to natural (outdoor) conditions. nih.gov
Chemical Oxygen Demand (COD)Mean outflow values were significantly lower in outdoor ponds compared to indoor ponds. nih.gov
Total Dissolved Solids (TDS)Mean outflow values were significantly lower in outdoor ponds. nih.gov
Electrical Conductivity (EC)Mean outflow values were significantly lower in outdoor ponds. nih.gov
Dissolved Oxygen (DO)Mean outflow values were significantly higher in outdoor ponds compared to indoor ponds. nih.gov

Resistance to Conventional Degradation Processes

This compound is characterized by its high stability and persistence in the environment. mdpi.comresearchgate.net Its complex and stable azo molecular structure makes it inherently resistant to degradation by conventional physical, chemical, and biological water treatment methods. mdpi.comresearchgate.net This recalcitrant nature means that standard wastewater treatment plants are often ineffective at removing it, allowing the dye to pass into receiving waters. mdpi.comresearchgate.net

The dye's resistance to breakdown is a primary reason why research has focused heavily on advanced methods for its removal. The necessity of employing these high-energy or chemically intensive techniques underscores the inadequacy of conventional processes. While azo dyes can be broken down under certain conditions, the degradation can produce byproducts such as aromatic amines, which may be more harmful than the parent dye compound. mdpi.com

Numerous studies have demonstrated that significant degradation of this compound can only be achieved through Advanced Oxidation Processes (AOPs) or specialized reduction methods.

Table 3: Efficacy of Advanced Degradation Processes for this compound
Degradation MethodConditionsEfficiencySource
Cold Atmospheric Plasma (AOP)50 mg/L initial concentration85% degradation in 30 minutes scispace.com
Electrocoagulation-Ozonation (AOP)300 mg/L initial concentration>90% removal in 20 minutes mdpi.com
Photocatalysis (UV/TiO₂/Periodate)100 mg/L initial concentration76% mineralization in 3 hours nih.gov
Nanocrystalline Fe-based Alloy (Reduction)200 mg/L initial concentration97.87% discoloration in 20 minutes nih.gov

Advanced Analytical Methodologies for Basic Red 46

Spectroscopic Techniques

Spectroscopic methods are crucial for the analysis of Basic Red 46, a cationic azo dye. These techniques provide information on the dye's concentration, chemical structure, and the byproducts formed during its degradation.

UV-Visible Spectroscopy for Degradation Monitoring

UV-Visible spectroscopy is a primary tool for monitoring the degradation of this compound in various processes. The intensity of the characteristic absorption peak of the dye is directly proportional to its concentration, allowing for real-time tracking of its removal.

The degradation of this compound is often monitored by observing the decrease in its maximum absorbance peak (λmax). For this compound, this peak is typically observed around 530 nm, which corresponds to the n→π* transition of the azo group. tandfonline.comnih.gov The reduction in the intensity of this peak over time indicates the breakdown of the dye's chromophore. nih.gov Another absorbance band in the UV region, between 200 and 400 nm, is attributed to the n→π* transition of the benzene (B151609) ring, representing the aromatic portion of the molecule. nih.gov A decrease in this band's intensity signifies the degradation of the aromatic components. nih.gov

In photocatalytic degradation studies, for instance, the efficiency of the process is determined by measuring the change in absorbance at 530 nm. tandfonline.com The appearance of new peaks, such as one around 248 nm, can indicate the formation of degradation byproducts like aromatic amines. nih.gov

Table 1: UV-Visible Spectroscopy Data for this compound Degradation Monitoring

ParameterWavelength (nm)ObservationReference
Maximum Absorbance (λmax)530Corresponds to the azo group; decrease indicates dye degradation. tandfonline.com
Aromatic Ring Absorbance200-400Represents the aromatic part of the molecule; decrease indicates degradation. nih.gov
Degradation Byproduct~248Appearance of this peak suggests the formation of aromatic amines. nih.gov

FTIR Spectroscopy for Degradation Confirmation and Byproduct Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is employed to confirm the degradation of this compound and to identify the functional groups of the byproducts formed. By comparing the FTIR spectra of the dye before and after a degradation process, changes in the chemical structure can be identified.

The FTIR spectrum of pure this compound shows characteristic peaks corresponding to its various functional groups. After degradation, the disappearance or shifting of these peaks, along with the appearance of new ones, confirms the breakdown of the dye molecule. For example, a shift in bands in the FTIR spectrum of a material after adsorbing this compound confirms the interaction between the dye and the adsorbent. nih.gov In studies involving photocatalysis, FTIR can confirm the degradation of the dye by showing changes in the spectral features of the catalyst and the dye.

FTIR analysis can also help in identifying degradation byproducts. For instance, the formation of new bands might indicate the presence of smaller, less complex molecules resulting from the cleavage of the azo bond and the breakdown of the aromatic rings.

Raman Spectroscopy for Detection in Complex Matrices

Raman spectroscopy is a valuable technique for identifying this compound in complex matrices, such as dyed textile fibers. researchgate.net It provides a molecular fingerprint of the dye, allowing for its specific detection even in the presence of other substances.

In forensic science, for example, Raman spectroscopy can be used to identify the specific dyes present in a fiber sample. researchgate.net A collaborative study demonstrated that Raman spectroscopy could identify the main dye component in colored fibers, including those dyed with this compound. researchgate.net The resulting Raman spectrum of a fiber dyed with a mixture containing this compound often corresponds predominantly to this dye, even if other dyes are present. researchgate.net

However, the effectiveness of Raman spectroscopy can be influenced by factors such as the laser excitation wavelength and the presence of fluorescence from the dye, which can interfere with the Raman signal. researchgate.netmorana-rtd.com Surface-Enhanced Raman Scattering (SERS) is a technique that can enhance the Raman signal and improve detection sensitivity, although its effectiveness can vary. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular structure, allowing for the precise assignment of atoms within the molecule. osf.io

NMR is particularly useful in validating the synthesis of the dye and ensuring its purity. It can confirm the presence of key structural features and help in identifying any impurities or side products from the synthesis process. While NMR is a powerful tool, its sensitivity is lower compared to other techniques, and it generally requires a pure sample for clear spectral interpretation. osf.io The use of multidimensional NMR techniques can provide even more detailed structural information. nih.gov

Chromatographic Separations

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Validation and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for validating the purity of this compound and for its precise quantification. HPLC separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. researchgate.net

For this compound, a reversed-phase HPLC method is typically used. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. researchgate.net A common mobile phase composition for analyzing this compound is a mixture of acetonitrile (B52724) and water with an additive like trifluoroacetic acid.

HPLC with a UV-Vis detector is used to quantify the dye by measuring the absorbance of the eluting peak at its λmax. The method can be validated according to international guidelines to ensure its accuracy, precision, linearity, and sensitivity. nih.govejgm.co.uk This validation is crucial for quality control purposes, ensuring that the dye meets the required purity standards, often with an impurity threshold of less than 0.1%.

Table 2: Typical HPLC Parameters for this compound Analysis

ParameterConditionReference
Column C18 nih.gov
Mobile Phase Acetonitrile/water with 0.1% trifluoroacetic acid
Detection UV-Vis at the dye's λmax
Purity Threshold <0.1% impurity

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification of Metabolites and Impurities

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique essential for the identification and quantification of this compound and its related substances, such as metabolites and impurities. This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. The LC component separates the individual compounds in a mixture, after which the MS/MS component ionizes them and identifies them based on their unique mass-to-charge (m/z) ratio and fragmentation patterns. This hyphenated technique is particularly valuable for detecting trace-level components in complex matrices.

The analysis of this compound, a cationic azo dye, presents specific challenges that LC-MS/MS can effectively address. Due to its positive charge, the compound's behavior during chromatographic separation and its interaction with analytical columns must be carefully managed. Methodologies have been developed for the simultaneous determination of various synthetic dyes, including basic dyes like this compound, in different sample types. These methods often employ a reverse-phase C18 column for separation and use a mobile phase, such as water and acetonitrile with formic acid, to ensure efficient elution and ionization.

In the context of degradation studies, LC-MS/MS is instrumental in elucidating the breakdown pathways of this compound. As the parent dye molecule is degraded through processes like advanced oxidation, a variety of intermediate products are formed. Researchers can track the decrease in the parent dye's concentration while identifying the appearance of new peaks corresponding to these degradation products. For instance, during the corona discharge plasma oxidation of this compound, identified intermediates have included sulfonated aromatics and carboxylic acids. Similarly, the analysis of other azo dyes has shown that degradation can lead to the formation of products like isatin (B1672199) and isatoic anhydride. The ability of MS/MS to fragment parent ions into specific product ions provides structural information that is crucial for the tentative identification of these unknown metabolites.

Furthermore, LC-MS/MS is critical for assessing the purity of this compound by identifying and quantifying impurities. Commercial dyes often contain by-products from the manufacturing process. Tandem mass spectrometry can differentiate these impurities from the target compound, even if they co-elute during chromatography. By analyzing the collision-induced dissociation (CID) spectra, ions that are not fragments of the parent dye can be identified as impurities. This ensures the accurate characterization of the dye and a better understanding of its properties.

Modeling and Optimization Techniques

Response Surface Methodology (RSM) in Degradation Studies

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. In the environmental remediation of water contaminated with this compound, RSM is widely applied to optimize the operational parameters of various degradation techniques, including photocatalysis, adsorption, and hybrid electrocoagulation-ozonation systems. mdpi.comaphrc.orgijche.ir This methodology allows researchers to evaluate the effects of multiple factors and their interactions on a response variable, such as dye removal efficiency, with a limited number of experiments. irost.irarabjchem.org

Several studies have successfully employed RSM, often using a Box-Behnken Design (BBD) or Central Composite Design (CCD), to enhance the degradation of this compound. mdpi.comaphrc.org For instance, in the photocatalytic degradation of the dye using TiO2 or ZnO nanoparticles, RSM has been used to optimize variables like initial dye concentration, catalyst dosage, pH, and UV light intensity. aphrc.orgijche.irarabjchem.org One study optimized a photocatalytic process and found that an initial dye concentration of 25 mg L−1, a fluid flow rate of 0.3 L min−1, and a UV light intensity of 38.1 W m−2 resulted in 100% decolorization and 57.63% mineralization. aphrc.orgarabjchem.org

In another application, RSM was used to optimize a hybrid electrocoagulation-ozonation system for this compound removal. mdpi.com The study investigated five variables: current density, flow rate, ozone dosage, ozonation time, and initial dye concentration. mdpi.com The developed quadratic model showed high reliability, and the optimal conditions achieved a removal efficiency of over 90%. mdpi.com Similarly, RSM has been applied to optimize the adsorption of this compound onto low-cost, eco-friendly adsorbents like pinecone, considering factors such as initial concentration, temperature, and contact time. dergipark.org.trresearchgate.net

The reliability of RSM models is typically confirmed by high coefficient of determination (R²) values, which indicate a strong correlation between the experimental and predicted outcomes. mdpi.comdergipark.org.tr The analysis of variance (ANOVA) is used to assess the statistical significance of the model and the individual factors, ensuring the robustness of the optimization. dergipark.org.tr

Table 1: Examples of RSM-Optimized Conditions for this compound Removal

Degradation MethodOptimized VariablesOptimal ConditionsAchieved Removal EfficiencySource
Electrocoagulation–OzonationCurrent density, flow rate, ozone dose, ozonation time70 A/m², 1.6 L/min, 2.0 g/h, 20 min>90% mdpi.com
UV/TiO₂ PhotocatalysisInitial concentration, flow rate, UV intensity25 mg/L, 0.3 L/min, 38.1 W/m²100% (Decolorization) aphrc.orgarabjchem.org
Adsorption on PineconeInitial concentration, contact time, temperature55.20 mg/L, 151 min, 314 K74.15% dergipark.org.trresearchgate.net
Adsorption on Perfluorosulfonic Acid-Based PolymerpH, temperature, concentration, timepH: 6.5, Temp: 54.1 °C, Conc: 97.4 mg/L, Time: 60.8 min99.9% ijcce.ac.ir

Artificial Neural Networks (ANN) for Process Optimization

Artificial Neural Networks (ANN) are computational models inspired by the human brain that are capable of modeling complex and non-linear relationships between input and output variables. eeer.orgeeer.org They are increasingly used as a predictive tool for optimizing the removal of pollutants like this compound from aqueous solutions. irost.irtci-thaijo.org ANNs can be trained on experimental data to predict the performance of a degradation process under different conditions, often demonstrating higher predictive accuracy than RSM. sci-hub.seresearchgate.net

In the context of this compound degradation, ANNs have been applied to model processes such as photocatalysis and adsorption. capes.gov.brtandfonline.com For photocatalytic decolorization using TiO2 nanoparticles, an ANN model was developed to predict the dye removal based on inputs like initial dye concentration, UV light intensity, and pH. capes.gov.brtandfonline.com The model showed strong predictive performance with a high coefficient of determination (R² = 0.96). capes.gov.brtandfonline.com Sensitivity analysis from ANN models can also determine the relative importance of different operating parameters. For instance, in one photocatalysis study, the initial dye concentration was found to be the most influential factor, followed by pH and reaction time. eeer.orgeeer.org

ANNs are often developed as multi-layer feed-forward networks trained with algorithms like back-propagation. irost.irtandfonline.com Studies have modeled the removal of this compound by adsorption onto walnut husk, using inputs such as pH, adsorbent particle size, initial dye concentration, contact time, and temperature. tandfonline.comresearchgate.net The resulting ANN model was found to be superior to traditional kinetic models in predicting removal efficiency. tandfonline.com In comparative studies, where both ANN and RSM were used to model the same process, the ANN model frequently provided a better fit to the experimental data and higher predictive capability. sci-hub.seresearchgate.net

Table 2: Application of ANN in Modeling this compound Removal

ProcessANN InputsModel Performance (R²)Key FindingSource
Photocatalysis (UV/TiO₂)Initial dye concentration, UV light intensity, pH0.96ANN provided reasonable predictive performance. capes.gov.brtandfonline.com
Adsorption on Walnut HuskpH, particle size, initial concentration, time, temperatureNot specified, but ANN was the best modelContact time and initial concentration were the most efficient parameters. tandfonline.comresearchgate.net
Photoelectro-FentonInitial concentration, pH, current, Fe³⁺ concentration, anode sizeNot specifiedA three-layer ANN model with a 5:16:1 topology was developed to predict degradation. tandfonline.com
Solar PhotocatalysisInitial dye concentration, pH, flow rate0.999The ANN model fit the experimental data better than the RSM model (R²=0.95). sci-hub.seresearchgate.net

OECD QSAR Method for Toxicological Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are in silico methods that predict the physicochemical and toxicological properties of chemicals based on their molecular structure. dergipark.org.tracs.org The OECD QSAR Toolbox is a software application designed to facilitate the use of these methods for chemical hazard and risk assessment, supporting regulatory requirements while minimizing animal testing. dergipark.org.trdergipark.org.trdergi-fytronix.com This approach is particularly valuable for the vast number of chemicals, like dyes, for which comprehensive experimental toxicity data may be lacking. dergipark.org.trmst.dk

For this compound, QSAR methods have been used to predict various toxicological endpoints. Studies have utilized the OECD QSAR Toolbox to investigate properties such as acute aquatic toxicity, skin irritation/corrosion, eye irritation, and skin sensitization. dergipark.org.trdergipark.org.tryok.gov.tr One study used the read-across method within the toolbox to calculate the acute aquatic toxicity of this compound and other azo dyes for Daphnia magna. dergipark.org.trdergi-fytronix.com The predicted 48-hour EC50 (the concentration causing an effect in 50% of the test population) for this compound was 10.8 mg/L. dergi-fytronix.com

QSAR models also play a role in assessing skin sensitization potential. This compound has been profiled by the OECD QSAR Toolbox, which can identify structural alerts for this endpoint. industrialchemicals.gov.au In one assessment, while direct QSAR predictions for the parent molecule were negative, the potential metabolites of this compound were predicted to be strong skin sensitizers. industrialchemicals.gov.au This aligns with classifications by regulatory bodies that have identified this compound as a skin sensitizer. industrialchemicals.gov.au The toolbox can also predict other endpoints; for example, one investigation using the OECD QSAR method found that while many raw materials for azo dyes were eye irritants, the final dye products, including this compound, did not exhibit irritating features. dergipark.org.tr These predictive models are crucial for filling data gaps and supporting sustainable chemistry by enabling the early assessment of a chemical's potential hazards. dergipark.org.trdergi-fytronix.com

Table 3: Predicted Toxicological Properties of this compound via QSAR

Toxicological EndpointQSAR Tool/MethodPredicted OutcomeSource
Acute Aquatic Toxicity (Daphnia magna)OECD QSAR Toolbox (Read-across)EC50 = 10.8 mg/L dergi-fytronix.com
Skin SensitizationOECD QSAR Toolbox / OASIS-TIMESParent molecule: Negative; Metabolites: Predicted to be strong sensitisers. Classified as a sensitiser. industrialchemicals.gov.au
Eye IrritationOECD QSAR ToolboxPredicted not to have irritating features. dergipark.org.tr
Mutagenicity/CarcinogenicityOECD QSAR ToolboxHas functional groups that present alerts for mutagenicity and carcinogenicity. industrialchemicals.gov.au

Interactions of Basic Red 46 with Substrates and Environment

Dye-Fiber Interaction Mechanisms

The application of Basic Red 46 to textile fibers involves a series of physicochemical interactions that dictate the dye's uptake, fixation, and ultimate fastness. These mechanisms are largely dependent on the chemical nature of both the dye molecule and the fiber polymer.

Hydrogen Bonding and Ionic Bonding

The interaction between this compound and textile fibers can occur through the formation of hydrogen bonds and ionic bonds. chembk.com As a cationic dye, this compound possesses a positive charge, which facilitates strong ionic bonding with fibers containing anionic groups. For instance, acrylic fibers often contain sulfonic or carboxylic acid groups, which are negatively charged in the dyebath and serve as sites for ionic attraction with the cationic dye molecules. bgtextilepublisher.org

Electrostatic Interactions

Electrostatic attraction is a primary driving force in the dyeing of acrylic fibers with this compound. bgtextilepublisher.org The cationic nature of the dye leads to a strong affinity for the negatively charged sites on the acrylic fiber surface. bgtextilepublisher.org This interaction is fundamental to the adsorption of the dye onto the fiber. bgtextilepublisher.org The process can be conceptualized in stages: the movement of dye cations to the fiber surface, followed by their diffusion into the fiber's interior. scribd.com The strength of this electrostatic attraction contributes significantly to the high wash fastness of the dye on acrylic fibers. bgtextilepublisher.org The positive charge on the this compound molecule also influences its interaction with other materials, making it useful as a biological stain due to its attraction to negatively charged proteins and nucleic acids. pburch.net

Fastness Properties and Their Relation to Molecular Interactions

The fastness properties of a dye, such as its resistance to washing, light, and perspiration, are directly linked to the strength and stability of the dye-fiber interactions. This compound generally exhibits good to excellent fastness properties on acrylic fibers. cncolorchem.comxcwydyes.com

Light Fastness: It has a light fastness rating of 6-7 on a scale of 1 to 8, indicating very good resistance to fading upon exposure to light. xcwydyes.comchembk.com

Washing and Perspiration Fastness: The strong ionic bonds formed between the cationic dye and the anionic sites in acrylic fibers result in high resistance to removal during washing and exposure to perspiration, with ratings typically around 4-5. cncolorchem.com

Influence of Metal Ions: The color of this compound can be slightly altered by the presence of copper and chromium ions, while it remains stable in the presence of iron ions. xcwydyes.comemperordye.combasicdye.com

The stability of these molecular interactions ensures that the dye remains fixed to the fiber, providing durable and long-lasting color. chembk.com

Impact of Fiber Type (e.g., Acrylic, Cotton, Polyester)

The chemical structure of the fiber plays a critical role in its interaction with this compound.

Acrylic Fibers: As a cationic dye, this compound is primarily used for dyeing acrylic fibers. xcwydyes.comemperordye.combasicdye.com The presence of anionic groups in the acrylic polymer chain provides ideal sites for strong electrostatic and ionic bonding, resulting in excellent dye uptake and fastness. bgtextilepublisher.org

Cotton: Natural cellulosic fibers like cotton lack the strong anionic charge of acrylics. researchgate.net To dye cotton with this compound, the fiber must first be treated with a mordant, such as tannic acid, which imparts a negative charge to the cellulose, thereby enabling it to attract the cationic dye molecules. researchgate.netfaa-design.com

Polyester (B1180765): Standard polyester fibers are hydrophobic and lack ionic sites, making them difficult to dye with ionic dyes like this compound under normal conditions. wikipedia.org However, modified polyester, which incorporates anionic groups, can be dyed with this cationic dye. chembk.comemperordye.com Dyeing of acid-modified polyester with this compound can achieve a light fastness of grade 4 and a soaping fastness of grade 5. emperordye.com

Environmental Fate and Transport

The release of dyes into the environment is a significant concern. The fate and transport of this compound in environmental systems are largely governed by its adsorption characteristics onto various matrices.

Adsorption Characteristics in Environmental Matrices

This compound, being a cationic and water-soluble compound, can interact with various components of soil and sediment. chembk.comnih.gov Its positive charge facilitates strong adsorption to negatively charged materials like clay minerals and organic matter. nih.gov

Several studies have investigated the adsorption of this compound onto different adsorbents to understand its environmental behavior and for potential remediation applications.

Clay: Moroccan clay has been shown to be an effective adsorbent for this compound, with a monolayer adsorption capacity of 54 mg/g. nih.gov The adsorption process is influenced by factors such as pH and initial dye concentration and is described as exothermic. nih.gov Activated clay has demonstrated an even higher adsorption capacity of 175 mg/g, with the process following pseudo-second-order kinetics. researchgate.net

Carbon/Silica (B1680970) Composites: A carbon/silica-based composite has been studied for the removal of this compound from wastewater. The adsorption capacity was found to be temperature-dependent, increasing from 41.90 mg/g at 293 K to 176.10 mg/g at 333 K, indicating an endothermic and spontaneous process. mdpi.comnih.gov

MOFs: A cerium-based metal-organic framework (MOF) functionalized with glutamic acid exhibited a high adsorption capability of 454.8 mg/g for this compound. nih.gov The adsorption mechanism was attributed to a combination of hydrogen bonding, electrostatic interaction, π–π conjugation, pore filling, and van der Waals forces. nih.gov

The following table summarizes the adsorption capacities of various materials for this compound as reported in different studies.

AdsorbentAdsorption Capacity (mg/g)Kinetic ModelIsotherm ModelReference
Moroccan Clay54Pseudo-second-orderLangmuir, Freundlich, Dubinin-Radushkevish nih.gov
Activated Clay175Pseudo-second-orderLangmuir researchgate.net
Carbon/Silica Composite176.1Pseudo-second-orderLangmuir mdpi.com
NH2–Ce-MOF454.8Pseudo-second-orderLangmuir nih.gov
Phosphorus-containing polymer2.7Pseudo-second-orderLangmuir nih.gov

These studies indicate that adsorption is a key process in determining the environmental distribution of this compound. The strong affinity of this cationic dye for various solid matrices suggests that it is likely to be immobilized in soils and sediments, reducing its mobility in aqueous environments.

Mobility and Diffusion in Aqueous and Solid Phases

The mobility of this compound (C.I. 110825), a cationic azo dye, in aqueous phases is significant, as indicated by its water solubility of 80 g/L at 30°C. ijcce.ac.irchemicalbook.comemperordye.comchinainterdyes.com This property facilitates its transport in aquatic environments. The interaction and transfer of this compound from the aqueous phase to solid phases, such as adsorbents, is a complex process governed by multiple diffusion mechanisms.

Intraparticle Diffusion: Following accumulation on the surface, the dye molecules diffuse into the porous structure of the adsorbent. This step involves the movement of the dye within the pores of the solid material. nih.gov

Adsorption Equilibrium: Finally, the dye molecules are adsorbed onto the active sites on the interior surface of the adsorbent, eventually reaching a state of equilibrium. nih.gov

Kinetic studies consistently show that the adsorption of this compound onto various materials, including activated clay, clinoptilolite, and carbon nanotubes, is well-described by the pseudo-second-order model. africaresearchconnects.comtandfonline.comtandfonline.comtaylors.edu.myicrc.ac.irnih.gov This suggests that the rate-limiting step is likely chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye cations. The rate constant of this model has been observed to decrease with an increase in the initial dye concentration, as high-energy binding sites are occupied first, followed by gradual filling of lower-energy sites. ijcce.ac.ir

An increase in temperature can enhance the mobility and diffusion of this compound molecules. nih.govacademicjournals.org Higher temperatures increase the kinetic energy of the dye molecules, which can promote their movement into the internal porous structures of adsorbents and facilitate more effective interaction with active sites. nih.govmdpi.com

Influence of Environmental Conditions (e.g., pH, temperature)

Environmental parameters, particularly pH and temperature, play a crucial role in the interaction of this compound with various substrates.

pH

The pH of the aqueous solution is a critical factor controlling the adsorption efficiency of this compound onto solid surfaces. nih.govtandfonline.com As a cationic dye, its uptake is significantly influenced by the surface charge of the adsorbent, which is in turn affected by the pH.

In strongly acidic conditions (e.g., pH below 4), the adsorption of this compound is generally low. This is attributed to the high concentration of H+ ions in the solution, which compete with the positively charged dye cations for available adsorption sites on the adsorbent surface. nih.govtaylors.edu.my

As the pH increases, the surface of most adsorbent materials tends to become more negatively charged. This change enhances the electrostatic attraction between the positively charged this compound cations and the adsorbent surface, leading to a significant increase in dye removal. academicjournals.org Studies have reported maximum adsorption occurring across a wide pH range, from neutral to alkaline, depending on the specific adsorbent material. For instance, optimal adsorption has been observed at a neutral pH of approximately 7 for activated clay, pH 8 for clinoptilolite, and as high as pH 11 for Cerbera odollam activated carbon. ijcce.ac.irafricaresearchconnects.comtaylors.edu.my

Table 1: Effect of pH on this compound Adsorption onto Various Adsorbents

Adsorbent MaterialOptimal pH for AdsorptionReference
Carbon/Silica (C/SiO2) Composite4-10 nih.gov
Activated Clay~7 africaresearchconnects.comtandfonline.com
Clinoptilolite8 ijcce.ac.ir
Single-Walled Carbon Nanotubes (SWCNTs)~9 tandfonline.com
Hardened Paste of Portland Cement (HPPC)Increased with pH academicjournals.org
Cerbera odollam Activated Carbon (COAC)11 taylors.edu.my

Temperature

The influence of temperature on the adsorption of this compound is dependent on the specific adsorbent and the nature of the adsorption process (i.e., whether it is endothermic or exothermic).

In some systems, the adsorption process is endothermic, meaning that an increase in temperature favors the uptake of the dye. For example, when using a carbon and silica composite, the adsorption capacity increased from 41.90 mg/g at 293 K to 176.10 mg/g at 333 K. nih.govmdpi.com This phenomenon is often attributed to several factors, including the increased mobility and diffusion rate of dye molecules at higher temperatures and the potential for the enlargement of pore sizes within the adsorbent structure. nih.govacademicjournals.org Thermodynamic analyses of such systems show a positive enthalpy change (ΔH°). academicjournals.orgacs.org

Conversely, other studies have reported an exothermic adsorption process, where lower temperatures favor dye removal. tandfonline.com Research using single-walled carbon nanotubes found that the adsorption of this compound was favored at low temperatures, which was reflected by a negative value for the enthalpy change (ΔH°). tandfonline.com

The spontaneity of the adsorption process is determined by the Gibbs free energy change (ΔG°). Across various studies, negative ΔG° values have been consistently reported, indicating that the adsorption of this compound onto these materials is a spontaneous process. nih.govtandfonline.comacademicjournals.org

Table 2: Influence of Temperature on this compound Adsorption

Adsorbent MaterialTemperature EffectThermodynamic FindingReference
Carbon/Silica (C/SiO2) CompositeAdsorption increased with temperature (293 K to 333 K)Endothermic, Spontaneous (ΔG° < 0) nih.govmdpi.com
Hardened Paste of Portland Cement (HPPC)Removal percent increased with temperature (25°C to 65°C)Endothermic (ΔH° = +5.452 kJ/mol), Spontaneous (ΔG° < 0) academicjournals.org
Ce-MOF Functionalized with Glutamic AcidAdsorption increased with temperatureEndothermic (ΔH° = 83.7 kJ/mol), Spontaneous (ΔG° becomes more negative with increasing temperature) acs.org
Single-Walled Carbon Nanotubes (SWCNTs)Adsorption favored at low temperatureExothermic (ΔH° < 0), Spontaneous (ΔG° < 0) tandfonline.com

Advanced Applications and Research Directions

Biological and Biomedical Research Applications

The unique chemical structure and cationic nature of Basic Red 46 make it a candidate for several applications in biological and biomedical research. Its ability to interact with biological molecules is the foundation for its use in staining, and it shows potential for development in drug delivery and diagnostics.

This compound is utilized as a fluorescent dye in various research contexts. ontosight.ai Its fluorescent properties are valuable in microscopy for staining and visualizing specific cellular components, thereby enhancing contrast and aiding in their identification. ontosight.ai As a synthetic organic compound belonging to the rhodamine class of dyes, it exhibits a high degree of fluorescence, typically emitting light in the yellow-orange part of the visible spectrum. ontosight.ai

The dye's primary role in this area is as a staining agent in biological microscopy, particularly for highlighting cell nuclei and other subcellular structures. ontosight.ai The process of staining often relies on the electrostatic interaction between the cationic dye and negatively charged components within cells. Furthermore, its application is not limited to simple visualization; it is also used in broader fluorescence studies. chemicalbook.com The development of fluorescently-tagged materials, for instance, allows researchers to image materials in three dimensions using techniques like confocal laser scanning microscopy. ncsu.edu

Researchers are investigating the potential of this compound in the development of drug delivery systems. The core principle behind this application is the dye's capacity to bind to biological molecules, which could be harnessed for targeted drug delivery. The concept of using cellular vehicles, such as red blood cells (erythrocytes), as drug carriers is a well-established area of research. ijpsonline.com These natural carriers are biodegradable and can be engineered to carry a wide variety of bioactive agents. ijpsonline.com

While direct applications of this compound as a drug carrier are still in early research phases, its properties are relevant to the design of advanced delivery systems. nih.gov The development of such systems often involves polymers that are biodegradable and biocompatible, designed to release drugs in a controlled manner. nih.gov The interaction of cationic compounds like this compound with these systems is a subject of study to optimize drug loading and release profiles.

The staining properties of this compound also position it as a compound of interest for the development of diagnostic tools. It is being studied for its potential use in diagnostic imaging, where it could help in the identification of pathological changes in tissues. The ability of the dye to selectively stain certain cellular structures could be exploited to create contrast agents for imaging techniques, helping to distinguish between healthy and diseased tissue.

Potential in Drug Delivery Systems

Synthetic Modifications and Derivatization for Enhanced Properties

To improve the performance of this compound for specific applications, researchers are exploring various synthetic modifications. These changes to the dye's molecular structure are aimed at enhancing properties like stability, solubility, and affinity for specific substrates.

The synthesis of this compound involves a diazotization reaction with 5-Amino-1H-1,2,4-triazole-3-carboxylic acid, followed by coupling with N-methyl-N-benzylaniline and subsequent decarboxylation to form the final cationic structure. chemicalbook.com Modifications can be introduced during this process. For example, altering the substituent groups on the aromatic rings can change the dye's color, solubility, and binding characteristics. Research into the modification of similar pigments, such as C.I. Pigment Red 146, has shown that using additives like surfactants or graphene oxide can significantly improve properties like color strength and particle size distribution. semanticscholar.orgrsc.org Similar strategies could be applied to this compound to tailor its properties for advanced applications.

Emerging Treatment Technologies and Hybrid Systems

The prevalence of this compound in industrial wastewater has driven research into effective remediation techniques. Due to its resistance to conventional biological treatment, advanced hybrid systems are being developed for its degradation. mdpi.com

One promising approach is the combination of electrocoagulation and ozonation (EC–O). mdpi.com A pilot-scale study developed a hybrid system that uses iron electrodes for electrocoagulation alongside ozone-based advanced oxidation. This dual approach facilitates the removal of this compound through a combination of coagulation, adsorption, and the oxidative breakdown of the dye molecules. mdpi.com The study optimized several variables to maximize removal efficiency, as detailed in the table below.

ParameterOptimized Value
Initial Dye Concentration 300 mg/L
Current Density 70 A/m²
Flow Rate 1.6 L/min
Ozone Dose 2.0 g/h
Ozonation Time 20 min
Predicted Removal Efficiency 91.67%
This table presents the optimal conditions for this compound degradation using an electrocoagulation-ozonation hybrid system, achieving over 90% removal efficiency in experimental validations. mdpi.com

Another area of active research is photocatalysis, often using catalysts like titanium dioxide (TiO₂). researchgate.net Hybrid photocatalytic systems are being explored to enhance degradation efficiency. researchgate.net For instance, N-S-codoped TiO₂ has been used as a photocatalyst to degrade this compound under visible light. researchgate.net Coupling photocatalysis with other processes like adsorption can overcome the limitations of a single method, leading to more effective dye removal from wastewater. researchgate.net

Coupling of Adsorption and Photocatalysis

A highly effective method for the removal of this compound from aqueous solutions involves the coupling of adsorption with photocatalysis. africaresearchconnects.comresearchgate.net This dual-process approach leverages the strengths of each technique to achieve high removal efficiency. africaresearchconnects.com Research has demonstrated a sequential treatment where this compound is first adsorbed onto activated clay, followed by the photocatalytic degradation of the residual dye using a photocatalyst like zinc oxide (ZnO) under solar irradiation. africaresearchconnects.comresearchgate.nettandfonline.com

The initial adsorption phase is rapid and effective. tandfonline.com Studies show that using activated clay as an adsorbent at a neutral pH of approximately 7 can result in a 97% uptake of the dye within 60 minutes. africaresearchconnects.comresearchgate.net This is for a dye concentration of 25 mg/L with an adsorbent dose of 0.5 g/L. africaresearchconnects.comresearchgate.net The adsorption process has been found to align well with the Langmuir isotherm model, which suggests a monolayer adsorption of the dye onto the surface of the clay. africaresearchconnects.comresearchgate.net The maximum adsorption capacity (Q₀) has been calculated to be 175 mg/g. africaresearchconnects.comresearchgate.net The kinetics of this adsorption are best described by the pseudo-second-order model, indicating that the rate-limiting step is chemisorption. africaresearchconnects.comtandfonline.com

Following the adsorption step, the remaining dye in the solution is subjected to photocatalysis. africaresearchconnects.com Using zinc oxide (ZnO) as a photocatalyst exposed to solar light, the residual concentrations of this compound can be completely eliminated, achieving a 100% removal yield. africaresearchconnects.comresearchgate.net The photocatalytic degradation kinetics have been shown to follow the Langmuir-Hinshelwood model. tandfonline.com This combined approach is noted for its high efficiency and its use of sustainable materials like activated clay and solar energy. africaresearchconnects.com

Integration of Different AOPs

Advanced Oxidation Processes (AOPs) are recognized as highly efficient treatments for recalcitrant wastewater containing dyes like this compound. nih.govpsecommunity.org Integrating different AOPs can create synergistic effects, leading to enhanced degradation efficiency. mdpi.com A notable example is the development of a hybrid electrocoagulation–ozonation (EC–O) system for the removal of this compound. mdpi.com This system combines the mechanisms of electrocoagulation using iron electrodes with ozone-based oxidation, resulting in a multi-faceted attack on the dye molecules through coagulation, adsorption, and oxidative breakdown. mdpi.com

Research using a pilot-scale EC–O system has demonstrated its effectiveness. mdpi.com Through the application of response surface methodology (RSM), optimal operating conditions were identified to maximize dye removal. mdpi.com The study found that for an initial this compound concentration of 300 mg/L, a removal efficiency of over 90% could be achieved. mdpi.com The optimized parameters were a current density of 70 A/m², a flow rate of 1.6 L/min, an ozone dose of 2.0 g/h, and an ozonation time of 20 minutes. mdpi.com The quadratic model developed showed strong predictive power, confirming the reliability of this integrated approach. mdpi.com

Other AOP integrations have also been explored, such as combining ozone with hydrogen peroxide (O₃/H₂O₂) or UV light (O₃/UV), which are known to enhance the degradation of various organic compounds. psecommunity.org The use of non-thermal plasma reactors, which generate a high-voltage corona discharge in the air, is another AOP that has been successfully used to degrade this compound, achieving 85% degradation of a 50 mg/L solution within 30 minutes. These integrated systems are considered robust technologies capable of achieving nearly total degradation of persistent organic contaminants. psecommunity.orgmdpi.com

Policy and Regulatory Implications for Dye Contamination

Regulatory Frameworks for Azo Dyes (e.g., EU Regulations)

In the European Union, the marketing and use of certain azo dyes are strictly controlled under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. qima.comcompliancegate.com The primary concern is that some azo dyes can break down, through a process called reductive cleavage of azo bonds, to release specific aromatic amines, a number of which are classified as carcinogenic. qima.comcirs-reach.cometad.com

The legislation, specifically Appendix 8 of Annex XVII to REACH, bans azo dyes that have the potential to form any of 22 designated aromatic amines in detectable concentrations. qima.cometad.com The maximum permissible limit for these restricted amines is 30 mg/kg (or 0.003% by weight) in the finished article or its dyed parts. qima.cometad.com This restriction applies to textile and leather articles that may come into direct and prolonged contact with the human skin or oral cavity. compliancegate.cometad.com

Examples of products covered by these regulations include:

Clothing, bedding, and towels qima.cometad.com

Footwear, gloves, and hats qima.com

Handbags, wallets, and watch straps qima.com

Nappies and other sanitary items qima.cometad.com

Toys qima.com

The EU's regulatory actions aim to protect consumers, workers, and the environment from the risks posed by these hazardous chemicals. qima.comeuropa.eu The regulations create an incentive for industries to innovate and adopt safer alternative dyes that are less harmful to human health and the environment. europa.eu

Challenges in Detection of Illegal Adulterants

This compound has been identified as an illegal adulterant, particularly in food spices, where its intense color is used to deceive consumers. However, its detection presents significant analytical challenges. A primary difficulty stems from the dye's chemical nature; as a cationic compound, this compound carries a positive charge. This cationic property can cause strong interactions with the silica-based columns commonly used in standard analytical techniques like high-performance liquid chromatography (HPLC), complicating its separation and detection from complex food matrices.

More broadly, the detection of illegal adulterants in food and other products is hampered by several factors. Regulatory bodies often face unstructured monitoring systems and analytical protocols that are not designed to detect new or unconventional adulterants. woah.org This can lead to fraudulent products reaching consumers before the contamination is identified. woah.org

While advanced analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are available, they have drawbacks. science.govmdpi.com These state-of-the-art techniques can be complex, require laborious sample preparation, and are often expensive to implement, making widespread screening difficult. mdpi.com The lack of adequate, rapid, and low-cost technology remains a significant challenge in combating food adulteration. researchgate.net Furthermore, the individuals committing food fraud are often opportunistic, making their activities difficult to predict and prevent through conventional risk analysis. woah.org

Q & A

Basic Research Questions

Q. How is Basic Red 46 synthesized, and what analytical techniques are critical for validating its purity?

  • Methodological Answer : The synthesis of this compound typically involves condensation reactions under controlled pH and temperature. To validate purity, use High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. Ensure compliance with protocols for reporting experimental details, including solvent systems and reaction yields, to enable replication .

Q. What spectroscopic methods are most effective for characterizing the molecular structure of this compound?

  • Methodological Answer : Ultraviolet-Visible (UV-Vis) spectroscopy identifies λmax for electronic transitions, while Fourier-Transform Infrared (FTIR) spectroscopy maps functional groups. For advanced structural resolution, employ Mass Spectrometry (MS) to determine molecular weight and fragmentation patterns. Cross-reference spectral data with computational simulations (e.g., Density Functional Theory) to validate assignments .

Q. What stability parameters should be monitored for this compound under varying environmental conditions?

  • Methodological Answer : Design accelerated degradation studies under controlled light, temperature, and pH. Use HPLC to quantify degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include control samples and triplicate measurements to account for experimental variability .

Advanced Research Questions

Q. How do pH and ionic strength influence the adsorption efficiency of this compound on cellulose-based substrates?

  • Methodological Answer : Conduct batch adsorption experiments using a factorial design to isolate variables (pH 3–10, ionic strength 0–1M). Analyze adsorption isotherms (Langmuir vs. Freundlich models) and kinetics (pseudo-first/second-order). Use Zeta Potential measurements to correlate surface charge with dye uptake. Report uncertainties and validate models with ANOVA .

Q. How can contradictions in reported adsorption capacities of this compound across studies be systematically resolved?

  • Methodological Answer : Perform a meta-analysis of existing data, accounting for differences in substrate porosity, experimental conditions, and measurement techniques. Use sensitivity analysis to identify confounding variables. Replicate key studies under standardized protocols and publish raw datasets to enhance reproducibility .

Q. What computational models best predict the interaction of this compound with environmental matrices (e.g., soil, water)?

  • Methodological Answer : Apply Molecular Dynamics (MD) simulations to model dye-matrix interactions at atomic resolution. Validate predictions with experimental adsorption data and Quantitative Structure-Activity Relationship (QSAR) models. Ensure interoperability of data formats (e.g., SDF files) for cross-study comparisons .

Q. How to design experiments isolating and quantifying degradation byproducts of this compound in wastewater systems?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to detect trace byproducts. Employ isotopic labeling to track degradation pathways. Include negative controls and spike recovery tests to validate method accuracy .

Q. What advanced statistical approaches address variability in this compound’s dyeing efficiency across textile substrates?

  • Methodological Answer : Apply mixed-effects models to account for substrate heterogeneity (e.g., cotton vs. polyester). Use Principal Component Analysis (PCA) to identify dominant factors (e.g., fiber hydrophobicity, dye concentration). Report confidence intervals and effect sizes to distinguish technical noise from biologically significant variation .

Methodological Best Practices

  • Data Integrity : Document all experimental parameters (e.g., temperature, instrument calibration) in research protocols to ensure transparency and replicability .
  • Conflict Resolution : Pre-register hypotheses and analytical plans to mitigate bias when addressing data contradictions .
  • Ethical Reporting : Disclose limitations (e.g., detection limits in spectroscopy) and alternative interpretations of results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.